N-(2,4-difluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves the reaction of 2,4-difluoroaniline with 2-fluorophenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and bases like silver carbonate to facilitate the reaction . The process may also involve the use of activating agents like PyBroP to enhance the efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can help in achieving higher yields and better control over reaction conditions. The choice of solvents, catalysts, and reaction parameters is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2,4-difluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide: Similar in structure but contains a chlorine atom instead of a fluorophenoxy group.
N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide: Contains an acetamide group instead of a pyrazole ring.
Uniqueness
N-(2,4-difluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of fluorine atoms and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H12F3N3O2 |
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Molecular Weight |
347.29 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H12F3N3O2/c18-11-5-6-14(13(20)9-11)21-17(24)15-7-8-23(22-15)10-25-16-4-2-1-3-12(16)19/h1-9H,10H2,(H,21,24) |
InChI Key |
YWPPFVJRDLEPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)F |
Origin of Product |
United States |
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